5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-propyl-1,2-dihydro-3H-pyrrol-3-one
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Overview
Description
5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-propyl-1,2-dihydro-3H-pyrrol-3-one is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-propyl-1,2-dihydro-3H-pyrrol-3-one typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of thiazole derivatives, pyrrole derivatives, and dimethoxyphenyl compounds, with specific catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-propyl-1,2-dihydro-3H-pyrrol-3-one is used as a building block for the synthesis of more complex molecules.
Biology
The compound’s biological activity makes it a valuable tool in biological research. It may be used to study enzyme interactions, cellular processes, and other biological phenomena.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. It may be investigated for its ability to interact with specific biological targets, leading to the development of new drugs or treatments.
Industry
In the industrial sector, the compound may be used in the production of specialty chemicals, pharmaceuticals, and other high-value products. Its versatility and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-propyl-1,2-dihydro-3H-pyrrol-3-one involves its interaction with specific molecular targets. These interactions may include binding to enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-amino-4-(3,4-dimethoxyphenyl)pyrazoles: These compounds share similar structural features and may exhibit comparable reactivity and applications.
Thiazole Derivatives: Compounds containing the thiazole ring may have similar chemical properties and biological activities.
Pyrrole Derivatives:
Uniqueness
The uniqueness of 5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-propyl-1,2-dihydro-3H-pyrrol-3-one lies in its specific combination of functional groups and ring structures
Properties
Molecular Formula |
C18H21N3O3S |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-1-propyl-2H-pyrrol-3-ol |
InChI |
InChI=1S/C18H21N3O3S/c1-4-7-21-9-13(22)16(17(21)19)18-20-12(10-25-18)11-5-6-14(23-2)15(8-11)24-3/h5-6,8,10,19,22H,4,7,9H2,1-3H3 |
InChI Key |
LANIXSZRAIREJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CC(=C(C1=N)C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC)O |
Origin of Product |
United States |
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